2-Bromo-9,9-dibutyl-9H-fluorene

Catalog No.
S697752
CAS No.
88223-35-2
M.F
C21H25B
M. Wt
357.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-9,9-dibutyl-9H-fluorene

CAS Number

88223-35-2

Product Name

2-Bromo-9,9-dibutyl-9H-fluorene

IUPAC Name

2-bromo-9,9-dibutylfluorene

Molecular Formula

C21H25B

Molecular Weight

357.3 g/mol

InChI

InChI=1S/C21H25Br/c1-3-5-13-21(14-6-4-2)19-10-8-7-9-17(19)18-12-11-16(22)15-20(18)21/h7-12,15H,3-6,13-14H2,1-2H3

InChI Key

AVCNDQUBVOMMSL-UHFFFAOYSA-N

SMILES

CCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)Br)CCCC

Canonical SMILES

CCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)Br)CCCC

The exact mass of the compound 2-Bromo-9,9-dibutyl-9H-fluorene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromo-9,9-dibutyl-9H-fluorene (CAS: 88223-35-2) is a monofunctionalized, highly soluble fluorene derivative widely utilized as a core precursor for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and advanced two-photon absorption chromophores[1]. The incorporation of two butyl chains at the C9 position prevents the oxidative degradation to fluorenone that plagues unalkylated fluorenes, while simultaneously conferring excellent solubility in standard organic solvents. As a monobrominated building block, it is specifically designed for asymmetric cross-coupling reactions, allowing researchers and industrial manufacturers to synthesize discrete star-shaped molecules, end-cap conjugated polymers, and construct complex multi-block architectures without the risk of uncontrolled polymerization[1].

Substituting 2-Bromo-9,9-dibutyl-9H-fluorene with common analogs fundamentally alters both synthetic viability and downstream device performance. Attempting to use 2,7-dibromo analogs leads to unwanted polymerization or symmetrical architectures, ruining asymmetric synthetic routes [1]. Conversely, substituting the dibutyl chains with shorter dimethyl groups drastically reduces solubility, hindering solution-processed device fabrication. While longer-chain analogs like 9,9-dioctylfluorene offer excellent solubility, their bulky aliphatic mass acts as an insulator, increasing inter-chain distances, lowering solid-state charge carrier mobility, and depressing the glass transition temperature (Tg). The dibutyl configuration represents an optimal procurement choice, balancing the solubility required for wet-processing with the high molecular packing density and thermal stability necessary for robust optoelectronic performance [1].

Thermal Stability and Charge Mobility Optimization

In the design of molecular glasses and conjugated polymers, the choice of C9-alkyl chain length directly impacts thermal and electronic properties. Compared to 9,9-dioctylfluorene derivatives, 9,9-dibutylfluorene structures exhibit a lower insulating aliphatic mass fraction, which reduces intermolecular distances and enhances solid-state charge carrier mobility [1]. Furthermore, the shorter butyl chains restrict free volume, typically elevating the glass transition temperature (Tg) by 10–20 °C relative to dioctyl analogs. This higher Tg prevents morphological degradation and crystallization in the emissive layer during OLED operation, directly extending device lifetime[1].

Evidence DimensionThermal stability (Tg) and aliphatic insulating mass
Target Compound DataDibutyl chains provide optimized Tg and higher packing density
Comparator Or Baseline9,9-dioctylfluorene analogs (lower Tg, higher insulating volume)
Quantified DifferenceElevated Tg (approx. 10-20 °C higher) and reduced inter-chain distance
ConditionsSolid-state thin films in OLED/OFET devices

Procuring the dibutyl variant ensures a superior balance of solution processability and long-term thermal stability in functional devices.

Prevention of Unwanted Polymerization in Asymmetric Synthesis

For the synthesis of discrete small molecules, such as star-shaped triphenylamine-fluorene molecular glasses or A-D-A organic photovoltaics, strict stoichiometric control is required. The use of 2-bromo-9,9-dibutyl-9H-fluorene ensures 100% mono-directional functionalization during palladium-catalyzed cross-coupling (e.g., Suzuki or Sonogashira) [1]. In contrast, attempting to use 2,7-dibromo-9,9-dibutylfluorene under stoichiometric control inevitably yields a statistical mixture of mono-coupled, di-coupled, and oligomeric byproducts, reducing the yield of the target asymmetric compound to below 50% and requiring complex chromatographic separation [2].

Evidence DimensionYield of discrete asymmetric small molecules
Target Compound Data>90% yield of mono-coupled product (e.g., in trifold Suzuki coupling)
Comparator Or Baseline2,7-dibromo-9,9-dibutylfluorene (yields statistical mixtures <50%)
Quantified DifferenceNear-quantitative asymmetric yield vs. complex oligomeric mixtures
ConditionsPalladium-catalyzed cross-coupling (Suzuki/Sonogashira)

Buyers synthesizing discrete end-capped or star-shaped optoelectronic molecules must use the monobromo variant to avoid catastrophic yield losses from polymerization.

Solubility Enhancement for Wet-Processed Electronics

The fabrication of modern OLEDs and OFETs increasingly relies on solution-processing techniques such as spin coating or inkjet printing. Unsubstituted 2-bromofluorene and 2-bromo-9,9-dimethylfluorene exhibit poor solubility in common casting solvents like toluene, chloroform, and THF [1]. 2-Bromo-9,9-dibutyl-9H-fluorene dramatically increases solubility, allowing for the formulation of high-concentration inks that form uniform, defect-free thin films at room temperature, while simultaneously preventing the oxidative degradation at the C9 position that plagues unsubstituted fluorenes [1].

Evidence DimensionSolubility in non-halogenated organic solvents
Target Compound DataHighly soluble (enables high-concentration formulations in toluene/THF)
Comparator Or Baseline2-bromofluorene and 9,9-dimethyl analogs (poor solubility, prone to aggregation)
Quantified DifferenceEnables room-temperature solution processing of uniform films
ConditionsFormulation of optoelectronic inks for spin coating

Selecting the dibutyl derivative is critical for manufacturers utilizing solution-processed fabrication workflows rather than vacuum deposition.

Synthesis of Star-Shaped Molecular Glasses for OFETs

Used as the peripheral arm in Suzuki cross-coupling with triphenylamine cores to create highly stable, solution-processable molecular glasses with excellent charge mobility, directly leveraging its monobromo precision [1].

End-Capping of Conjugated Polymers

Acts as a terminal capping agent in the synthesis of polyfluorenes and other conjugated polymers, controlling molecular weight and preventing unwanted reactive end-group degradation during device operation [2].

Construction of A-D-A Small Molecules for Organic Photovoltaics

Serves as a highly soluble, mono-directional pi-bridge or donor component in the precise step-by-step synthesis of Acceptor-Donor-Acceptor non-fullerene acceptors, where the dibutyl chains optimize the solid-state packing density [1].

XLogP3

8.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-Bromo-9,9-dibutyl-9H-fluorene

Dates

Last modified: 08-15-2023

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